![molecular formula C11H16F3N3 B1480764 1-(1-cyclopentyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)-N-methylmethanamine CAS No. 2098069-84-0](/img/structure/B1480764.png)
1-(1-cyclopentyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)-N-methylmethanamine
Overview
Description
The compound is a derivative of pyrazole, which is a class of organic compounds with a five-membered ring with two nitrogen atoms and three carbon atoms . The trifluoromethyl group (CF3) and the cyclopentyl group (C5H9) are attached to the pyrazole ring. The N-methylmethanamine group is also attached, but its position cannot be determined from the name alone.
Synthesis Analysis
Without specific literature or resources, it’s challenging to provide a detailed synthesis analysis for this compound. Generally, pyrazole derivatives can be synthesized through the reaction of α,β-unsaturated carbonyls with hydrazine or its derivatives. The introduction of the trifluoromethyl, cyclopentyl, and N-methylmethanamine groups would likely occur in subsequent steps, although the exact methods would depend on the specific conditions and reagents used .Molecular Structure Analysis
The InChI code provided suggests that the compound has a molecular weight of 204.19 . The molecular formula is C9H11F3N2, indicating it contains 9 carbon atoms, 11 hydrogen atoms, 3 fluorine atoms, and 2 nitrogen atoms .Scientific Research Applications
Cobalt(II) Complexes and Polymerization
Research has demonstrated the synthesis and characterization of Cobalt(II) complexes containing various N′-substituted N,N′,N-bis((1H-pyrazol-1-yl)methyl)amine ligands, including structures similar to the specified compound. These complexes exhibit diverse coordination geometries and have been explored for their application in the polymerization of methyl methacrylate (MMA), yielding polymethylmethacrylate (PMMA) with high molecular weights and narrow polydispersity indices. This indicates the potential of these complexes in material science and polymer chemistry (Sunghye Choi et al., 2015).
Cytotoxicity of Trifluoromethyl-substituted Compounds
Another study focused on the convergent synthesis of novel trifluoromethyl-substituted (1H-pyrazol-1-yl)(quinolin-4-yl)methanones, highlighting the potential of such compounds in medicinal chemistry. These derivatives were evaluated for their cytotoxicity, showing significant activity in human leukocytes at high concentrations. This emphasizes the relevance of trifluoromethyl-pyrazole derivatives in the development of therapeutic agents (H. Bonacorso et al., 2016).
Synthesis and Characterization of Pyrazole Derivatives
The ambient-temperature synthesis of novel pyrazol-5-yl)-N-methylmethanamine derivatives has been reported, offering insights into the chemical properties and potential applications of these compounds in various research fields. The synthesized compounds were thoroughly characterized, providing a foundation for further exploratory studies in chemistry and related disciplines (Diana Becerra et al., 2021).
Antibacterial Activity of Pyrazole Derivatives
Research into pyrazole derivatives incorporated into various heterocyclic structures has revealed their potential antibacterial activity. By synthesizing and characterizing new compounds, studies have identified significant antimicrobial properties, underscoring the importance of such derivatives in the development of new antibacterial agents (Rafah F. Al-Smaisim, 2012).
Mechanism of Action
The mechanism of action of a compound depends on its biological target, which is not indicated by the compound’s name or structure alone. Pyrazole derivatives are known to have diverse biological activities, but without specific studies or data, it’s not possible to predict the mechanism of action for this compound .
Safety and Hazards
properties
IUPAC Name |
1-[2-cyclopentyl-5-(trifluoromethyl)pyrazol-3-yl]-N-methylmethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16F3N3/c1-15-7-9-6-10(11(12,13)14)16-17(9)8-4-2-3-5-8/h6,8,15H,2-5,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRVSOLVFPJQKGQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC(=NN1C2CCCC2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16F3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-cyclopentyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)-N-methylmethanamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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